Cas no 821769-64-6 (Silanamine, N-(9-anthracenylmethyl)-1,1,1-trimethyl-)

Silanamine, N-(9-anthracenylmethyl)-1,1,1-trimethyl- structure
821769-64-6 structure
Product name:Silanamine, N-(9-anthracenylmethyl)-1,1,1-trimethyl-
CAS No:821769-64-6
MF:C18H21NSi
MW:279.45154
CID:697577
PubChem ID:71419986

Silanamine, N-(9-anthracenylmethyl)-1,1,1-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Silanamine, N-(9-anthracenylmethyl)-1,1,1-trimethyl-
    • 1-anthracen-9-yl-N-trimethylsilylmethanamine
    • DTXSID90839200
    • N-[(Anthracen-9-yl)methyl]-1,1,1-trimethylsilanamine
    • 821769-64-6
    • Inchi: InChI=1S/C18H21NSi/c1-20(2,3)19-13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3
    • InChI Key: HFSWVOALSVSERY-UHFFFAOYSA-N
    • SMILES: C[Si](C)(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31

Computed Properties

  • Exact Mass: 279.144326209g/mol
  • Monoisotopic Mass: 279.144326209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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